6-Oxo-17beta-estradiol 17-Valerate

Catalog No.
S910587
CAS No.
1313382-51-2
M.F
C23H30O4
M. Wt
370.489
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-17beta-estradiol 17-Valerate

CAS Number

1313382-51-2

Product Name

6-Oxo-17beta-estradiol 17-Valerate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate

Molecular Formula

C23H30O4

Molecular Weight

370.489

InChI

InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1

InChI Key

RKXZAKLFWUEYOB-RHDNAEHESA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C

Synthesis and Characterization:

6-Oxo-17β-estradiol 17-Valerate (also known as estetrol) is a synthetic steroid derivative of estradiol, the primary female sex hormone. It is structurally similar to estradiol but with an additional ketone group at the 6th position and a valerate ester group at the 17th position. The synthesis and characterization of 6-Oxo-17β-estradiol 17-Valerate have been described in scientific literature, with details on the reaction conditions and spectral data for identification purposes [].

Potential Biological Activities:

While the specific mechanisms of action are still under investigation, 6-Oxo-17β-estradiol 17-Valerate has been shown to exhibit various potential biological activities in scientific research, including:

  • Estrogenic and Anti-estrogenic Effects: Studies suggest that 6-Oxo-17β-estradiol 17-Valerate can act as both an agonist and antagonist of estrogen receptors, depending on the cell type and tissue context [, ]. This unique property has generated interest in its potential applications for hormone replacement therapy and treatment of estrogen-dependent cancers.
  • Neuroprotective Effects: Research suggests that 6-Oxo-17β-estradiol 17-Valerate may have neuroprotective properties and could potentially benefit conditions like Alzheimer's disease and Parkinson's disease [, ]. However, further research is needed to confirm these findings and elucidate the underlying mechanisms.
  • Anti-inflammatory and Antioxidant Effects: Studies have shown that 6-Oxo-17β-estradiol 17-Valerate may possess anti-inflammatory and antioxidant properties, suggesting potential applications in inflammatory diseases and oxidative stress-related conditions.

6-Oxo-17beta-estradiol 17-Valerate is a synthetic derivative of 17beta-estradiol, an important estrogen hormone. This compound is characterized by the presence of a keto group at the 6-position and a valerate ester at the 17-position. Its molecular formula is C23H30O4, and it has a molecular weight of 370.4 g/mol. The compound is utilized primarily in research settings, particularly in studies related to hormonal activity and metabolic pathways involving estrogens .

The mechanism of action of 6-OXO-E2-17V is currently not fully understood and requires further scientific investigation. However, due to its structural similarity to estradiol, it is possible that 6-OXO-E2-17V might interact with estrogen receptors in the body. Estrogen receptors are proteins found in various tissues that play a role in regulating numerous physiological processes []. More research is needed to elucidate the specific mechanism of action of 6-OXO-E2-17V.

Typical of steroid compounds. The key reactions include:

  • Hydrolysis: Upon administration, the ester bond can be hydrolyzed to release 17beta-estradiol and valeric acid.
  • Oxidation: The presence of the keto group at the 6-position allows for potential oxidation reactions, which may affect the compound's biological activity and metabolism.
  • Reduction: This compound can also participate in reduction reactions, converting the keto group back to a hydroxyl group under certain conditions.

These reactions are crucial for understanding its pharmacokinetics and biological effects .

6-Oxo-17beta-estradiol 17-Valerate exhibits estrogenic activity by binding to estrogen receptors, particularly estrogen receptor alpha and beta. This binding initiates a cascade of genomic and non-genomic responses that regulate gene expression related to reproductive functions, bone density, and cardiovascular health. The compound's unique structure may enhance its potency or alter its receptor selectivity compared to other estrogens, making it a subject of interest in hormonal therapies .

The synthesis of 6-Oxo-17beta-estradiol 17-Valerate typically involves several steps:

  • Starting Material: The synthesis often begins with estradiol or its derivatives.
  • Oxidation: The conversion of estradiol to 6-oxo-estradiol can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Esterification: The resultant 6-oxo compound is then reacted with valeric acid in the presence of an acid catalyst (e.g., sulfuric acid) to form the valerate ester.

This multi-step synthesis allows for precise control over the final product's structure and purity .

6-Oxo-17beta-estradiol 17-Valerate has several applications:

  • Research: It is primarily used in biochemical research to study estrogen metabolism and receptor interactions.
  • Pharmaceutical Development: Investigations into its potential therapeutic uses in hormone replacement therapy or as part of contraceptive formulations are ongoing.
  • Proteomics: It serves as a biochemical tool for proteomics research, aiding in the understanding of protein interactions influenced by hormonal changes .

Studies on the interactions of 6-Oxo-17beta-estradiol 17-Valerate with various biological systems have shown that it can modulate activities related to estrogen receptors. These interactions can influence:

  • Gene Expression: Altering the transcription of genes involved in reproductive health.
  • Metabolic Pathways: Affecting lipid metabolism and bone resorption processes.

Additionally, its interactions with cytochrome P450 enzymes during metabolism highlight its relevance in pharmacokinetic studies .

Several compounds share structural similarities with 6-Oxo-17beta-estradiol 17-Valerate, including:

Compound NameStructure FeaturesUnique Aspects
EstradiolNatural estrogenDirectly involved in numerous physiological processes.
Estradiol ValerateEsterified form of estradiolImproved bioavailability compared to estradiol alone.
EthinylestradiolEthynyl substitution at C17Higher oral bioavailability; commonly used in contraceptives.
EstroneOxidized form of estradiolLess potent than estradiol; serves as a precursor.

The uniqueness of 6-Oxo-17beta-estradiol 17-Valerate lies in its specific modifications that may enhance certain biological activities while potentially reducing others, making it an interesting candidate for further research into estrogenic effects .

The synthesis of 6-Oxo-17β-estradiol 17-valerate is rooted in the broader exploration of steroid derivatives for therapeutic and analytical applications. While direct historical records of its discovery are limited, its development aligns with advancements in steroid chemistry during the late 20th and early 21st centuries. Key milestones include:

Evolution of Estradiol Derivatives

Estradiol esters, such as estradiol valerate, were developed to enhance solubility and bioavailability. The introduction of the valerate group at C17 is a well-established strategy to improve pharmacokinetic profiles. The 6-oxo modification, however, represents a less common alteration, often linked to studies on estrogen metabolism or receptor interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of 6-Oxo-17beta-estradiol 17-Valerate follows established International Union of Pure and Applied Chemistry principles for steroid compounds, incorporating specific rules for the numbering and orientation designation of functional groups within the steroid framework [17]. The compound represents a complex modified estradiol derivative with distinctive structural features that require precise nomenclature to ensure unambiguous identification [18].

The systematic chemical name for this compound can be expressed as 3,17beta-Dihydroxyestra-1,3,5(10)-trien-6-one 17-Pentanoate [7]. This nomenclature reflects the fundamental estrane steroid backbone with specific modifications at positions 6 and 17 [14]. The estrane designation indicates the eighteen-carbon steroid framework characteristic of estrogen-type compounds, while the numerical descriptors 1,3,5(10) specify the positions of double bonds within the aromatic ring system [17].

The 6-oxo designation identifies the presence of a ketone functional group at carbon position 6 of the steroid nucleus [33]. In steroid nomenclature, the term "oxo" specifically denotes a ketone group, distinguishing it from other oxygen-containing functional groups [18]. The 17beta configuration indicates the stereochemical orientation of the substituent at position 17, where the beta designation refers to the spatial arrangement extending away from the plane of the steroid ring system [14].

The valerate component of the name corresponds to the pentanoic acid ester attached at the 17beta position [30]. In systematic nomenclature, this ester linkage is properly designated as a pentanoate, reflecting the five-carbon chain length of the carboxylic acid derivative [19]. The complete systematic name thus incorporates all structural elements: the steroid framework, the ketone at position 6, the hydroxyl group at position 3, and the pentanoate ester at position 17beta [7].

Common Synonyms and Alternative Designations

6-Oxo-17beta-estradiol 17-Valerate is known by several alternative names and designations that reflect different aspects of its chemical structure and classification [2] [7]. The most commonly encountered synonym is 6-Keto-17beta-Estradiol 17-Valerate, where "keto" serves as an alternative term for the oxo functional group [7]. This designation maintains the same chemical meaning while using nomenclature that may be more familiar in certain research contexts [31].

Another frequently used alternative designation is 6-Oxoestradiol 17-Valerate, which represents a shortened form of the complete systematic name [7]. This abbreviated version retains the essential structural information while providing a more concise identifier for routine laboratory and research applications [33]. The compound is also referenced as 6-Ketoestradiol 17-Valerate in some chemical databases and research literature [36].

In pharmaceutical and analytical chemistry contexts, the compound may be identified as Estradiol 17-Valerate Impurity A [7]. This designation reflects its relationship to estradiol valerate as a structurally related compound that may occur as an impurity or degradation product during synthesis or storage [2]. The "Impurity A" classification follows established pharmaceutical naming conventions for characterizing related substances in drug development and quality control procedures [7].

Additional systematic designations include 3-Hydroxy-17-[(1-oxopentyl)oxy] derivatives, which emphasizes the ester linkage formation at position 17 [7]. The pentanoate ester component may also be described using the historical term "valerate," derived from valeric acid, the five-carbon carboxylic acid that forms the ester group [30]. These various naming conventions reflect the evolution of chemical nomenclature and the diverse applications of this compound in different research fields [18].

Naming SystemName/Designation
Common Name6-Oxo-17β-estradiol 17-Valerate
Alternative Common Names6-Keto-17β-Estradiol 17-Valerate, 6-Oxoestradiol 17-Valerate
Systematic Chemical Name3,17β-Dihydroxyestra-1,3,5(10)-trien-6-one 17-Pentanoate
Alternative Systematic Names6-Ketoestradiol 17-Valerate, 3-Hydroxy-17-[(1-oxopentyl)oxy]
Related Compound NamesEstradiol 17-Valerate Impurity A

Registry Numbers and Database Identifiers

The primary registry number for 6-Oxo-17beta-estradiol 17-Valerate is Chemical Abstracts Service Registry Number 1313382-51-2 [2] [5] [7]. This unique identifier serves as the definitive reference for the compound across international chemical databases and regulatory systems [23] [24]. The Chemical Abstracts Service Registry represents the most comprehensive and authoritative collection of chemical substance information, providing unambiguous identification for over 200 million unique chemical compounds [24].

The assignment of Chemical Abstracts Service Registry Number 1313382-51-2 ensures clear communication and accurate identification of this specific compound, eliminating confusion that might arise from the multiple synonyms and alternative names [23]. This registry number system has been essential for scientific literature indexing, regulatory compliance, and international trade in chemical substances since its establishment [24]. The unique nature of Chemical Abstracts Service numbers prevents misidentification and facilitates accurate cross-referencing across different databases and publications [27].

In addition to the Chemical Abstracts Service registry, the compound appears in various specialized chemical databases with related identifier systems [25]. The PubChem database system contains entries for structurally related compounds, including various estradiol derivatives and valerate esters, which share similar molecular frameworks [4]. These database systems employ standardized identifier formats that enable systematic cataloging and retrieval of chemical information [25].

The compound classification extends to specialized steroid and lipid databases, where it is categorized under the broader family of estrane steroids and lipid-like molecules [2]. This classification reflects its structural relationship to naturally occurring estrogens and its physical-chemical properties that align with lipid characteristics [6]. The systematic organization of these database identifiers facilitates research into structure-activity relationships and supports comparative analysis of related steroid compounds [25].

Database/RegistryIdentifier/NumberNotes
Chemical Abstracts Service Registry1313382-51-2Primary registry number
PubChem (Related compounds)Various related estradiol derivative Chemical IdentifiersMultiple related compound entries
Chemical ClassificationSteroid derivativeBased on steroid framework
Product FamilyLipidsLipid-like molecule classification
Chemical ClassEstrane steroidC18 steroid class

Classification within Steroid Framework

6-Oxo-17beta-estradiol 17-Valerate belongs to the estrane class of steroids, which represents the fundamental eighteen-carbon steroid framework characteristic of estrogenic compounds [14] [20]. The estrane classification system is based on the carbon count and structural organization of the steroid nucleus, with estrane steroids specifically containing eighteen carbon atoms arranged in the characteristic four-ring cyclopenta[a]phenanthrene system [6] [14].

Within the broader steroid classification hierarchy, this compound is categorized as a C18-steroid, distinguishing it from C19-steroids (androstanes) and C21-steroids (pregnanes) [14]. The C18 designation reflects the total carbon count in the basic steroid framework, excluding any attached side chains or ester groups [20]. This classification system provides a fundamental organizational structure for understanding the relationships between different steroid families and their biological activities [14].

The cyclopenta[a]phenanthrene ring system forms the structural foundation of all steroid compounds, consisting of four fused rings designated as rings A, B, C, and D [17] . In 6-Oxo-17beta-estradiol 17-Valerate, this ring system contains specific functional group modifications that define its unique chemical properties [14]. The aromatic ring A contains the 3-hydroxyl group and the 6-oxo ketone, while ring D bears the 17beta-ester substitution [17].

The functional group classification of this compound encompasses multiple chemical moieties that contribute to its overall properties and reactivity [14]. The presence of the 6-oxo ketone group places it among the oxidized steroid derivatives, while the 3-hydroxyl group maintains the phenolic character typical of estrogenic compounds [28] [33]. The 17beta-pentanoate ester represents a lipophilic modification that affects the compound's solubility and potential biological distribution characteristics [15].

The ester classification specifically identifies the pentanoate (valerate) group as a five-carbon carboxylic acid derivative [30]. This ester formation at the 17beta position follows established patterns in steroid chemistry, where esterification is commonly employed to modify the pharmacokinetic properties of steroid compounds [8] [15]. The pentanoate ester belongs to the broader category of medium-chain fatty acid esters, which exhibit intermediate lipophilicity between short-chain and long-chain derivatives [30].

Classification LevelClassificationDescription
Primary FrameworkCyclopenta[a]phenanthreneBasic steroid ring system
Steroid ClassEstrane steroidEstrogen-type steroid framework
Carbon Count ClassificationC18-steroid (estrane type)Eighteen carbon steroid classification
Ring SystemFour-ring steroid nucleusFused ring polycyclic structure
Functional Group Classification6-oxo (ketone), 3-hydroxy, 17β-esterMultiple functional groups present
Ester ClassificationPentanoate ester (valerate)Five-carbon carboxylic acid ester

Molecular Structure and Stereochemistry

6-Oxo-17beta-estradiol 17-Valerate is a synthetic steroid compound with the molecular formula C23H30O4 and a molecular weight of 370.49 g/mol [1]. The compound is characterized by the Chemical Abstracts Service registry number 1313382-51-2 [1] . The systematic International Union of Pure and Applied Chemistry name for this compound is (17β)-3-Hydroxy-6-oxoestra-1,3,5(10)-trien-17-yl valerate [1].

The molecular structure consists of a steroid backbone derived from estradiol with two key structural modifications: the introduction of a ketone group at the 6-position and the esterification of the 17β-hydroxyl group with valeric acid . The aromatic ring A contains the 3-hydroxyl group and the 6-oxo ketone, while ring D bears the 17beta-ester substitution .

The compound maintains the characteristic steroid stereochemistry with the 17β-configuration at the D-ring junction . The stereochemical arrangement is critical for biological activity, as the beta-orientation of the substituent at position 17 is essential for optimal receptor binding and estrogenic activity [3].

Crystal Structure Analysis

While specific crystal structure data for 6-Oxo-17beta-estradiol 17-Valerate has not been reported in the literature, insights can be drawn from related estradiol derivatives. The parent compound estradiol crystallizes in the orthorhombic space group P21212₁ with lattice parameters a=7.36, b=12.72, c=13.44 Å and adopts a herringbone packing arrangement [4]. The crystal structure is stabilized by hydrogen bond networks involving the hydroxyl groups [4].

For 6-Oxo-17beta-estradiol 17-Valerate, the crystal structure would likely differ significantly from estradiol due to the presence of the valerate ester chain, which would extend the molecular length and alter the packing arrangement [4]. The introduction of the 6-oxo group would also modify the hydrogen bonding pattern compared to the parent estradiol structure. The compound would be expected to crystallize in a lower symmetry space group, possibly monoclinic or triclinic, due to the reduced symmetry imposed by the valerate chain [4].

Conformational Analysis

The conformational behavior of 6-Oxo-17beta-estradiol 17-Valerate is characterized by the flexibility of different ring systems within the steroid framework. The A-ring maintains a rigid planar aromatic conformation, which is essential for optimal receptor binding interactions [5]. The B-ring adopts a chair conformation with moderate flexibility, while the C-ring exists in a chair/boat equilibrium with high conformational flexibility [5] [6].

The D-ring typically adopts an envelope conformation with the valerate ester extending from the 17β-position [5]. The valerate chain itself exhibits high conformational flexibility, allowing for various extended conformations that can influence the compound's pharmacokinetic properties and membrane permeability [5].

Nuclear magnetic resonance studies of related estradiol derivatives have shown that the steroid backbone can adopt different conformational states in solution, with the majority (approximately 83%) adopting a conformation similar to the crystal structure, while a smaller fraction (17%) exhibits a more twisted conformation with the C-ring in a boat form [6].

Structure-Activity Relationships

The structure-activity relationships of 6-Oxo-17beta-estradiol 17-Valerate are governed by several key structural features that influence its biological activity. The aromatic A-ring with the 3-hydroxyl group is essential for estrogen receptor binding, providing critical hydrogen bonding interactions with the receptor binding site [7] [8]. The phenolic hydroxyl group serves as the primary binding site interaction point and is crucial for receptor affinity [7] [8].

The 6-oxo (ketone) group represents a significant structural modification that alters the compound's estrogenic activity compared to the parent estradiol [9]. This modification can affect receptor binding affinity and may confer unique pharmacological properties [9]. The ketone group at position 6 has been shown to influence the selectivity and potency of estrogen receptor binding in related compounds [10].

The 17β-valerate ester serves multiple functions in the structure-activity relationship [11]. This ester group improves the compound's pharmacokinetic properties by enhancing lipophilicity and bioavailability [11] [12]. The valerate chain increases membrane permeability and can provide sustained release characteristics when administered as a depot injection [11].

The overall steroid backbone maintains the core structure necessary for steroid activity and preserves the essential conformational requirements for receptor binding [3]. The combination of these structural features creates a compound with modified estrogenic properties compared to natural estradiol .

Comparison with Estradiol Structure

The structural comparison between 6-Oxo-17beta-estradiol 17-Valerate and estradiol reveals several important differences that influence their respective biological activities and pharmacological properties. Estradiol, with the molecular formula C18H24O2 and molecular weight of 272.39 g/mol, serves as the natural reference compound [13].

The most significant structural difference is the introduction of the 6-oxo group in 6-Oxo-17beta-estradiol 17-Valerate, which replaces the methylene group at position 6 in estradiol . This modification increases the molecular weight by 14 mass units and introduces a new hydrogen bond acceptor site that can alter receptor binding interactions [9].

The second major difference is the esterification of the 17β-hydroxyl group with valeric acid, which adds a five-carbon aliphatic chain to the molecule [11]. This modification increases the molecular weight from 272.39 g/mol in estradiol to 370.49 g/mol in 6-Oxo-17beta-estradiol 17-Valerate [1]. The valerate ester significantly increases the compound's lipophilicity, as evidenced by the LogP value of 5.79 compared to estradiol's lower lipophilicity [1].

The solubility profile also differs markedly between the two compounds. While estradiol has limited water solubility but is soluble in organic solvents, 6-Oxo-17beta-estradiol 17-Valerate is practically insoluble in water and shows enhanced solubility in organic solvents due to its increased lipophilic character [1] .

XLogP3

4.8

Dates

Last modified: 08-15-2023

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